molecular formula C12H13NS B13790023 6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole

6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole

Katalognummer: B13790023
Molekulargewicht: 203.31 g/mol
InChI-Schlüssel: UWACNWNTXQWMGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole core with cyclopropyl and dimethyl substituents, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including 6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole, can be achieved through various methods. Common synthetic routes include:

Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as Dess-Martin periodinane (DMP) and potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzothiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

    2,5-Dimethylbenzothiazole: Lacks the cyclopropyl group but shares the dimethyl substitution.

    6-Cyclopropylbenzothiazole: Lacks the dimethyl substitution but shares the cyclopropyl group.

    2-Methyl-6-cyclopropylbenzothiazole: Shares both the cyclopropyl and one of the methyl groups.

Uniqueness: 6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole is unique due to the presence of both cyclopropyl and dimethyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications .

Eigenschaften

Molekularformel

C12H13NS

Molekulargewicht

203.31 g/mol

IUPAC-Name

6-cyclopropyl-2,5-dimethyl-1,3-benzothiazole

InChI

InChI=1S/C12H13NS/c1-7-5-11-12(14-8(2)13-11)6-10(7)9-3-4-9/h5-6,9H,3-4H2,1-2H3

InChI-Schlüssel

UWACNWNTXQWMGK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C3CC3)SC(=N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.